molecular formula C19H20O4 B128578 Bis(4-glycidyloxyphenyl)methane CAS No. 2095-03-6

Bis(4-glycidyloxyphenyl)methane

Cat. No. B128578
CAS RN: 2095-03-6
M. Wt: 312.4 g/mol
InChI Key: XUCHXOAWJMEFLF-UHFFFAOYSA-N
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Description

Bis(4-glycidyloxyphenyl)methane is a compound that is not directly discussed in the provided papers. However, the papers do discuss various bisphenol derivatives and their chemistry, which can be related to the structure and reactivity of this compound. For instance, bisphenol derivatives are known to be key intermediates in the synthesis of polymers and have applications in the production of epoxy resins .

Synthesis Analysis

The synthesis of bisphenol derivatives typically involves the condensation of phenolic compounds with aldehydes or ketones. In the context of the provided papers, bis(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes are synthesized and characterized, which suggests a similar synthetic approach could be applied to this compound . Additionally, thioether glycidyl resins are produced by condensation reactions with epichlorohydrin, which is a related epoxide to glycidyl groups .

Molecular Structure Analysis

The molecular structure of bisphenol derivatives is characterized by the presence of two phenolic groups connected by a bridging carbon. The papers describe the X-ray crystal structures of various bisphenol derivatives, which can provide insights into the potential structure of this compound. For example, the quinone derivative of bisphenol adopts a non-centrosymmetric topology .

Chemical Reactions Analysis

Bisphenol derivatives can undergo a variety of chemical reactions, including oxidation and coupling reactions. The papers mention the Suzuki cross-coupling reactions catalyzed by transition metal complexes of bisphenol derivatives . This indicates that this compound could potentially participate in similar cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenol derivatives are influenced by their molecular structure. The papers discuss the properties of thioether glycidyl resins, such as yield, epoxide content, and chlorine content, which are relevant to the analysis of this compound . Additionally, the estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structures is reported, suggesting that the substitution pattern on the phenyl rings can significantly affect the biological activity of these compounds .

Scientific Research Applications

Catalytic Applications

Bis(4-glycidyloxyphenyl)methane has been utilized in catalytic applications. For instance, a study demonstrated the use of room temperature ionic liquid choline chloride–oxalic acid as a catalyst for the transformation of organic reactions, including the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin)methanes (Yadav & Shankarling, 2014).

Biodegradation Studies

This compound's biodegradation has been a subject of interest. Danzl et al. (2009) investigated the biodegradation behaviors of bisphenol A, bisphenol F, and bisphenol S in seawater, providing insights into the environmental impact and degradation efficiency of these compounds (Danzl et al., 2009).

Synthetic Applications

The compound has been used in various synthetic applications. A study by Sarma and Baruah (2004) detailed the synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, which are precursors for three-state indicators, highlighting the compound's potential in materials science (Sarma & Baruah, 2004).

Sensor Development

This compound has been explored in the development of colorimetric sensors. He et al. (2006) researched the use of oxidized bis(indolyl)methane as a chromogenic sensing molecule for detecting fluoride ions and weak acidic species (He et al., 2006).

Chemical and Biological Activity

The compound's derivatives have been studied for their chemical and biological activities. Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, investigating their structure and biological activity (Li et al., 2010).

Polymerization Catalyst

It has also been used as a polymerization catalyst. In a study by Alesso et al. (2012), bis(pyrazol-1-yl)methane compounds were prepared and their coordination to titanium and zirconium compounds was explored for polymerization activity (Alesso et al., 2012).

Safety and Hazards

Bis(4-glycidyloxyphenyl)methane has several hazard statements: H315 - H317 - H319 - H335 - H410. The precautionary statements include: P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 .

Mechanism of Action

Target of Action

Bisphenol F diglycidyl ether, also known as Bis(4-glycidyloxyphenyl)methane or para-para-BFDGE, is a synthetic industrial compound obtained by the reaction between novolac and epichlorohydrin . It is used mainly for the production of epoxy resins It is reported that these compounds are endocrine disruptors, cytotoxic, and genotoxic , raising concerns about their adverse effects on infants, in a stage of remarkable growth and development .

Mode of Action

It is known that bisphenol f diglycidyl ether can induce morphological changes, cell detachment from the substratum, and inhibit cell proliferation . These effects are time and dose-dependent .

Biochemical Pathways

It is reported that these compounds are endocrine disruptors, cytotoxic, and genotoxic . This suggests that they may interfere with hormone signaling pathways and DNA replication, potentially leading to cell death and genetic mutations.

Pharmacokinetics

It is known that bisphenol f diglycidyl ether is highly reactive and forms a number of species upon exposure to water or hcl . This suggests that the compound may undergo significant transformations in the body, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of Bisphenol F diglycidyl ether’s action include inducing morphological changes, cell detachment from the substratum, and inhibition of cell proliferation . These effects are time and dose-dependent . Moreover, in vitro assays have indicated that these chemicals have both genotoxic and cytotoxic effects, as well as developmental and reproductive toxicity .

Action Environment

The action, efficacy, and stability of Bisphenol F diglycidyl ether can be influenced by environmental factors. For instance, the content of Bisphenol F diglycidyl ether decreased with increasing water content . Significant changes in concentration were noted as early as 24 hours after the test solutions had been prepared . In addition, a reduction in the storage temperature reduced the rate of transformation of the monitored analytes .

properties

IUPAC Name

2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h1-8,18-19H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCHXOAWJMEFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65581-98-8
Record name Bis(4-glycidyloxyphenyl)methane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65581-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4044872
Record name Bis[4-(glycidyloxy)phenyl]methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2095-03-6
Record name Bis(4-glycidyloxyphenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-glycidyloxyphenyl)methane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[4-(glycidyloxy)phenyl]methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[methylenebis(p-phenyleneoxymethylene)]bisoxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.598
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Record name BIS(4-GLYCIDYLOXYPHENYL)METHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of BFDGE?

A1: The molecular formula of BFDGE is C21H22O4, and its molecular weight is 338.4 g/mol.

Q2: What spectroscopic data is available for characterizing BFDGE?

A2: Multiple-stage mass spectrometry and accurate mass measurements have been used to establish the fragmentation pathways of BFDGE and its derivatives. [] The fragmentation of BFDGE isomer mixtures has been studied by on-line reversed-phase liquid chromatography coupled to multiple-stage mass spectrometry (LC/MSn). [] Fourier transform infrared spectroscopy in attenuated total reflectance mode has been used to analyze BFDGE migration from food container coatings. []

Q3: What are the primary applications of BFDGE?

A3: BFDGE is primarily used as a monomer or additive in epoxy resins, polyvinyl chloride (PVC)-containing organosols, and polyester lacquers. [] These materials are often used as protective coatings for food and beverage cans to provide chemical resistance. [] BFDGE is also used in the synthesis of plastic products. []

Q4: How does BFDGE perform under various conditions?

A4: The stability of BFDGE has been studied in various water-based food simulants, including 3% acetic acid, distilled water, and 15% ethanol. [] BFDGE degrades through first-order kinetics, with its half-life being shortest in acetic acid and longest in ethanol. [] This suggests that the type of food simulant and storage conditions can significantly influence BFDGE stability.

Q5: Is BFDGE found in food, and if so, how does it get there?

A5: Yes, BFDGE has been detected in various canned foods. [, , , , , , ] It migrates from epoxy resin, PVC-containing organosol, and polyester lacquer-based food packaging materials into the food. [, ]

Q6: What are the levels of BFDGE found in food, and are they a concern?

A6: BFDGE levels in food vary but have been reported in the ng/g range in canned liquid infant formula products. [] While the highest reported Probable Daily Intake (PDI) for BFDGE from canned formula was below established safety limits, [] it's worth noting that BFDGE is prohibited for use in food contact materials in some regions, including the European Union. [, ]

Q7: What are the known toxicological effects of BFDGE?

A7: Research suggests that BFDGE can induce chronic dermatitis characterized by psoriasis-like skin inflammation in mice following subacute exposure. [] This highlights potential health risks associated with BFDGE exposure, particularly for individuals with occupational exposure.

Q8: Are there any concerns regarding BFDGE's endocrine-disrupting potential?

A8: While more research is needed to fully understand BFDGE's endocrine-disrupting potential, some studies suggest it may possess such properties. [] Its structural similarity to Bisphenol A (BPA), a known endocrine disruptor, raises concerns, and further investigation is warranted.

Q9: What analytical methods are used to determine BFDGE in food and other matrices?

A9: Several analytical techniques are employed to detect and quantify BFDGE:

  • HPLC/FLD: High-performance liquid chromatography coupled with fluorescence detection is widely used due to its sensitivity and ability to separate BFDGE and its derivatives. [, , , , , , , , , , ]
  • GC-MS/MS: Gas chromatography-tandem mass spectrometry offers high sensitivity and selectivity for BFDGE analysis, often coupled with derivatization techniques to enhance volatility. [, , , ]
  • UHPLC-MS/MS: Ultra-high performance liquid chromatography-tandem mass spectrometry provides rapid analysis with high sensitivity and resolution, making it suitable for complex matrices. []

Q10: Are there alternatives to BFDGE in food packaging applications?

A10: Yes, the food packaging industry is actively seeking alternatives to BFDGE and other bisphenol-based compounds due to health concerns. Some companies have shifted to using BPA-free alternatives like tetramethyl bisphenol F (TMBPF) and its diglycidyl ether (TMBPF DGE). [] These alternatives aim to provide similar functional properties while potentially minimizing health risks, though further research is needed to fully assess their safety.

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